molecular formula C30H48N2O4 B6360580 (S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA CAS No. 1354752-83-2

(S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA

Cat. No.: B6360580
CAS No.: 1354752-83-2
M. Wt: 500.7 g/mol
InChI Key: NRRTTYWPXUOKJW-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group attached to the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the piperidine derivative.

    Protection with Boc Group: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-Boc-3-phenyl-piperidine-3-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.

    (S)-Boc-3-methyl-piperidine-3-carboxylic acid: Contains a methyl group instead of a benzyl group.

    (S)-Boc-3-ethyl-piperidine-3-carboxylic acid: Features an ethyl group in place of the benzyl group.

Uniqueness

(S)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is unique due to the presence of the benzyl group, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity and interaction with biological targets, making it valuable in drug discovery and development.

Properties

IUPAC Name

(3S)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4.C12H23N/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21);11-13H,1-10H2/t18-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRTTYWPXUOKJW-FERBBOLQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@](C1)(CC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.